molecular formula C14H9Cl3O B1359008 3-Methyl-3',4,5'-trichlorobenzophenone CAS No. 951891-38-6

3-Methyl-3',4,5'-trichlorobenzophenone

Cat. No. B1359008
CAS RN: 951891-38-6
M. Wt: 299.6 g/mol
InChI Key: MSIUJRKHARJMPU-UHFFFAOYSA-N
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Description

3-Methyl-3’,4,5’-trichlorobenzophenone is a chemical compound with the molecular weight of 299.58 . Its IUPAC name is (4-chloro-3-methylphenyl) (3,5-dichlorophenyl)methanone . It is used in various industries, including the synthesis of pharmaceuticals, plastics, and dyes.


Molecular Structure Analysis

The InChI code for 3-Methyl-3’,4,5’-trichlorobenzophenone is 1S/C14H9Cl3O/c1-8-4-9(2-3-13(8)17)14(18)10-5-11(15)7-12(16)6-10/h2-7H,1H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Tungsten(VI) Complexes

Research into tungsten(VI) complexes involving phenolic ligand precursors, such as those related to 3-Methyl-3',4,5'-trichlorobenzophenone, has shown potential applications in catalysis. For instance, tungsten complexes have been activated to catalyze ring-opening metathesis polymerization of norbornene, highlighting their significance in polymer science and engineering (Lehtonen & Sillanpää, 2004).

Atmospheric Concentrations of Phenols

Studies on atmospheric concentrations of phenols, including derivatives similar to this compound, have been conducted to understand their spatial and geographical variations. Such research is crucial for assessing environmental pollution and developing strategies for air quality management (Morville et al., 2006).

Electropolymerization and Optoelectronic Properties

The electropolymerization of compounds related to this compound, such as polyselenophenes, has been studied for their potential in organic electronics. These materials offer special properties and advantages over traditional polythiophenes, indicating their potential in the development of new electronic devices (Lu et al., 2015).

Radical-Scavenging Activity

Research on marine red algae has identified compounds with radical-scavenging activity, suggesting potential applications in pharmaceuticals and nutraceuticals. Such compounds, related to this compound, could contribute to the development of antioxidant therapies (Duan, Li, & Wang, 2007).

properties

IUPAC Name

(4-chloro-3-methylphenyl)-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O/c1-8-4-9(2-3-13(8)17)14(18)10-5-11(15)7-12(16)6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIUJRKHARJMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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